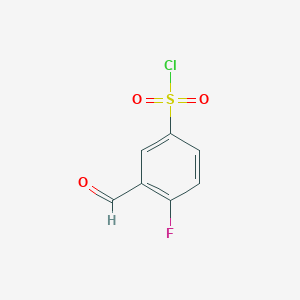

4-Fluoro-3-formylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

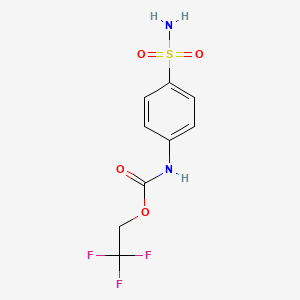

4-Fluoro-3-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClFO3S . It has a molecular weight of 222.62 . The compound is used in various areas of research .

Synthesis Analysis

The synthesis of 3-formylbenzenesulfonyl chloride derivatives, which are similar to 4-Fluoro-3-formylbenzenesulfonyl chloride, has been developed from the corresponding benzaldehydes . The key step in this procedure is the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4 .Molecular Structure Analysis

The InChI code for 4-Fluoro-3-formylbenzenesulfonyl chloride is 1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

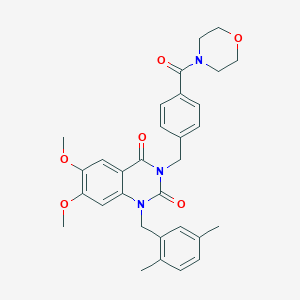

Activation of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, due to its strong electron-withdrawing fluorine atom, is an excellent agent for activating solid supports for the covalent attachment of biologicals. This reagent facilitates the rapid reaction with hydroxyl groups at ambient conditions, enabling the solid phase to be immediately used or stored without loss of activity. Applications include the therapeutic bioselective separation of lymphocyte subsets and tumor cells from bodily fluids (Chang et al., 1992).

Synthetic Route Development

A method for synthesizing 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes has been developed. This involves converting aldehyde bisulfite adducts to target compounds, showcasing the versatility of 4-Fluoro-3-formylbenzenesulfonyl chloride in synthetic chemistry (Bao et al., 2017).

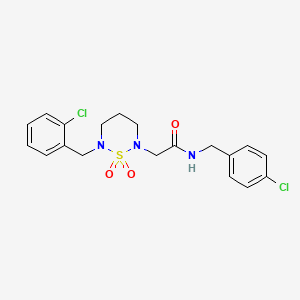

Novel Synthesis Approaches

Research has also explored new synthesis methods for related compounds, such as 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, used in pesticide preparation. These studies offer insights into alternative routes enhancing the economic and practical feasibility of synthesizing fluorochemicals (Du et al., 2005).

Electrostatic Activation in SNAr Reactions

4-Fluorobenzenesulfonyl chloride's transformation into N-sulfonylpyridinium triflates underlines its role in facilitating SNAr reactions under mild conditions. This electrostatic activation opens new avenues for synthesizing pharmacologically relevant compounds (Weiss & Pühlhofer, 2001).

Detection and Quantification Technologies

The compound's derivatives have been used in developing sensitive detection methods for sulfide anions and other analytes in environmental and biological samples. This highlights its utility in analytical chemistry for creating high-selectivity sensors (Yang et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluoro-3-formylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSMBBVTQZDBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-formylbenzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide](/img/structure/B2675440.png)

![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)

![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2675450.png)

![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)

![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)